2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Description

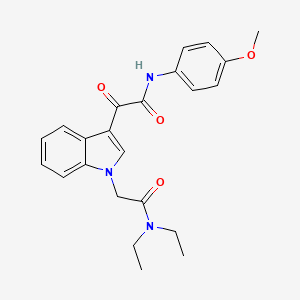

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a structurally complex indole-based glyoxylamide derivative. Its core structure consists of:

- A 1H-indole ring substituted at the N1 position with a 2-(diethylamino)-2-oxoethyl group.

- A 2-oxoacetamide moiety linked to the indole’s C3 position, with the amide nitrogen bonded to a 4-methoxyphenyl group.

This compound is synthesized via a two-step procedure common to indol-3-yl-oxoacetamides:

Indole activation: Reaction of a substituted indole with oxalyl chloride to form an intermediate oxalyl chloride adduct .

Amide coupling: Reaction of the activated intermediate with 4-methoxyaniline under anhydrous, inert conditions to yield the final product .

The diethylamino group enhances solubility and bioavailability, while the 4-methoxyphenyl group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-4-25(5-2)21(27)15-26-14-19(18-8-6-7-9-20(18)26)22(28)23(29)24-16-10-12-17(30-3)13-11-16/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFMASDWGJZOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Diethylamino Group: The diethylamino group is introduced via alkylation reactions, where diethylamine reacts with an appropriate electrophile.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

Final Assembly: The final step involves the formation of the oxoacetamide linkage, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce secondary alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

N1-Substituted Indole Derivatives

Key Insight: The diethylamino group in the target compound balances solubility and steric effects compared to bulkier azepane or simple alkyl chains.

Adamantane-Containing Analogs

Compounds like N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide (compound 5) incorporate rigid adamantane moieties. These derivatives exhibit enhanced binding to hydrophobic enzyme pockets but suffer from poor aqueous solubility .

Variations in the Acetamide Group

Key Insight : The 4-methoxyphenyl group in the target compound may favor interactions with aromatic residues in enzymes, similar to sulfamoyl or chlorophenyl groups in analogs.

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a derivative of indole that has garnered attention for its potential biological activities. This article summarizes the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps starting from the indole core. The key steps include:

- Preparation of the Indole Core : This can be achieved through Fischer indole synthesis, which involves reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Introduction of Functional Groups : The diethylamino group is introduced via nucleophilic substitution reactions.

- Final Coupling : The indole derivative is coupled with N-(4-methoxyphenyl)-2-oxoacetamide to form the target compound.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells, such as enzymes or receptors. It may modulate their activity, influencing various biochemical pathways. Notably, it has been suggested that the compound could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Biological Evaluations

Recent studies have evaluated the biological activity of this compound, particularly its inhibitory effects on various targets. Here are some key findings:

- Inhibitory Activity : The compound has shown promising inhibitory activity against specific proteases, which are critical in various biological processes including viral replication and inflammation.

Table 1: Inhibitory Activity Data

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SARS-CoV 3CL protease | 3.20 | |

| Another Compound | Various Targets | 10.0 |

Case Studies

- Case Study on Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of this compound, it was found to significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential as a therapeutic agent in inflammatory diseases.

- Protease Inhibition : Another study highlighted its potent inhibitory effects on SARS-CoV 3CL protease, suggesting its potential role in antiviral therapies .

Q & A

Basic Questions

Q. What synthetic strategies are employed for the preparation of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions under anhydrous conditions with inert gas protection (e.g., argon) to prevent hydrolysis of sensitive intermediates. For example, indole derivatives are functionalized via alkylation or acylation steps, followed by coupling with acetamide moieties. Reaction progress is monitored using thin-layer chromatography (TLC), and products are purified via column chromatography or recrystallization .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Alkylation | 2-Bromoethanol, K₂CO₃, DMF, Ar atmosphere | 51–64 | Column chromatography |

| Acylation | Acetyl chloride, CH₂Cl₂, Na₂CO₃ | 42–58 | Recrystallization |

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming substituent positions. For example, ¹H-NMR resolves indole proton environments (δ 7.0–8.0 ppm), while ¹³C-NMR identifies carbonyl signals (δ 165–175 ppm). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for structurally analogous indole-acetamide derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screens include receptor-binding assays (e.g., cannabinoid receptor subtype 2 [CB2] for indole derivatives) and cytotoxicity profiling. Use HEK-293 cells transfected with target receptors and measure IC₅₀ values via competitive binding assays. Parallel controls (e.g., known agonists/antagonists) validate experimental setups .

Advanced Questions

Q. How can researchers optimize the reaction yield during the acylation of indole intermediates?

- Methodological Answer : Yield optimization requires stepwise reagent addition (e.g., acyl chloride in aliquots) to minimize side reactions. Temperature control (0–5°C during exothermic steps) and anhydrous solvents (e.g., CH₂Cl₂) stabilize reactive intermediates. Post-reaction, acid-base extraction removes unreacted starting materials, and TLC (hexane:ethyl acetate gradients) ensures purity .

Q. What challenges arise in interpreting NMR spectra due to complex substituents, and how are they resolved?

- Methodological Answer : Overlapping signals from diethylamino and methoxyphenyl groups complicate ¹H-NMR interpretation. Advanced techniques like 1,1-ADEQUATE or NOESY distinguish proximal protons. For example, diethylamino methyl groups (δ 1.0–1.5 ppm) show coupling with adjacent CH₂ in 2D spectra. Deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CN) to assess receptor affinity changes. Compare IC₅₀ values in CB2 binding assays. For instance, replacing -OCH₃ with -Cl in analogous compounds reduced CB2 affinity by 30%, highlighting steric/electronic effects .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (>95% purity required via HPLC) or assay conditions (e.g., cell line variability). Validate results using orthogonal methods (e.g., surface plasmon resonance [SPR] alongside radioligand assays). Replicate studies with independent synthetic batches to confirm reproducibility .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.